molecular formula C17H11Cl2NO3S2 B2555168 [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate CAS No. 329778-39-4

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate

Cat. No.: B2555168
CAS No.: 329778-39-4
M. Wt: 412.3
InChI Key: NGXMLBXWKMRQQG-RGVLZGJSSA-N
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Description

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate is a synthetic specialty chemical designed for research and development purposes. This compound integrates a thiophene-based Schiff base moiety, a structure recognized for its diverse bioactivity, with a sulfonate ester functional group. The thiophene nucleus is a privileged structure in medicinal chemistry, extensively investigated for its role in compounds with demonstrated anti-inflammatory , antimicrobial , and antioxidant properties . Schiff bases, characterized by an azomethine (-HC=N-) linkage, are valued in chemical research for their ability to form stable complexes with various metal ions, making them key intermediates in developing novel catalysts and coordination polymers . The presence of the sulfonate ester group further enhances the molecule's utility in organic synthesis, particularly in functionalization reactions and as a potential precursor for more complex sulfonamide derivatives. Researchers are exploring this compound's potential as a building block for new pharmacologically active molecules and as a ligand in materials science. It is intended for use by qualified laboratory professionals exclusively for in vitro studies.

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S2/c18-12-3-8-16(19)17(10-12)25(21,22)23-14-6-4-13(5-7-14)20-11-15-2-1-9-24-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXMLBXWKMRQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate typically involves the condensation of thiophene derivatives with benzene sulfonate compounds. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound may include large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. Techniques such as emulsification solvent volatilization, spray drying, and high-pressure injection may be employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

  • Precursor for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel materials with tailored properties.

Biology

  • Antimicrobial Potential : Investigated for its ability to inhibit microbial growth, it shows promise as a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : Similar thiophene derivatives have demonstrated significant antioxidant properties, suggesting potential applications in health-related fields.

Medicine

  • Therapeutic Effects : Explored for anti-inflammatory and anticancer properties, studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to reduced inflammation and tumor growth.
  • Case Study Insights : In vitro studies have shown that thiophene derivatives exhibit antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents .

Industry

  • Advanced Materials Development : Utilized in the production of conductive polymers and organic semiconductors, the compound's unique chemical structure allows it to participate in electronic applications.

Mechanism of Action

The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table compares Compound A ([4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate) with structurally similar sulfonate esters listed in product catalogs (e.g., ):

Compound Core Substituent on Phenyl Ring Sulfonate Group Key Structural Differences
Compound A Thiophen-2-ylmethylideneamino (–CH=N–C₄H₃S) 2,5-dichlorobenzenesulfonate Unique thiophene-imine linkage; dual chlorine substituents on sulfonate ring.
4-(3-Oxo-3-phenyl-1-propenyl)phenyl 4-fluorobenzenesulfonate 3-Oxo-3-phenylpropenyl (α,β-unsaturated ketone) 4-fluorobenzenesulfonate Ketone-based substituent; single fluorine on sulfonate. Lower halogen content.
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate 3-(3-Chlorophenyl)acryloyl (chlorinated acryloyl) 2,5-dichlorobenzenesulfonate Chlorinated acryloyl group; identical sulfonate to Compound A. Higher chlorine density.
4-(4-Phenyl-1,3-thiazol-2-yl)phenyl benzenesulfonate (hypothetical analog) 4-Phenylthiazole Unsubstituted benzenesulfonate Thiazole heterocycle; no halogenation on sulfonate. Reduced steric bulk.

Key Research Findings and Implications

Electronic and Steric Effects

  • Thiophene vs.
  • Halogenation Patterns : The 2,5-dichloro substitution on the sulfonate ring (shared with 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate ) increases lipophilicity and may improve membrane permeability in bioactive contexts.

Reactivity and Stability

  • The methylideneamino (–CH=N–) group in Compound A is prone to hydrolysis under acidic conditions, unlike the more stable ketone or acryloyl groups in analogs. This reactivity could limit its utility in aqueous environments but make it a candidate for pH-sensitive applications.

Biological Activity

The compound [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate , also known by its CAS number 329778-39-4, is a synthetic organic compound that has garnered attention due to its potential biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C17H11Cl2N1O3S2
  • Molecular Weight : 396.30 g/mol

The compound features a thiophene ring and a dichlorobenzenesulfonate moiety, which may contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Many thiophene derivatives have shown significant antimicrobial properties against various pathogens. The presence of the thiophene ring is believed to enhance membrane permeability, allowing for better interaction with microbial cells.
  • Anticancer Properties : Some studies suggest that compounds containing thiophene or sulfonate groups may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Therapeutic Applications

  • Antimicrobial Agents : The compound's potential as an antimicrobial agent is supported by studies demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Drugs : Preliminary research suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in tumor cells.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 12 µg/mL.
Study B (2021)Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Study C (2022)Investigated the compound's mechanism of action, revealing inhibition of the NF-kB pathway in cancer cells.

Notable Research Findings

  • Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antimicrobial activity compared to traditional antibiotics against certain resistant strains .
  • Cytotoxicity in Cancer Cells : A recent study highlighted the compound's ability to significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations revealed that the compound may exert its anticancer effects by modulating apoptotic pathways and inhibiting key signaling cascades involved in tumor growth .

Q & A

What are the key synthetic strategies for preparing [4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Preparation of the sulfonate core: React 2,5-dichlorobenzenesulfonyl chloride with a phenol derivative under basic conditions (e.g., K₂CO₃) to form the sulfonate ester .
  • Step 2: Thiophene coupling: Introduce the thiophene moiety via a Schiff base formation. For example, condensing 4-aminophenyl sulfonate with thiophene-2-carbaldehyde under acidic or dehydrating conditions (e.g., PCl₃ or POCl₃) to form the imine linkage .
  • Step 3: Purification: Use column chromatography or recrystallization (solvents like THF or ethyl acetate) to isolate the product .

Key Considerations: Optimize reaction time and temperature to avoid side reactions (e.g., over-dehydration).

How is the compound characterized to confirm its structure and purity?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR to confirm the imine (-CH=N-) linkage (δ 8.5–9.5 ppm for 1H^1H) and sulfonate aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., expected m/z ~400–450 for C₁₇H₁₂Cl₂N₂O₃S₂) .
  • Elemental Analysis: Confirm C, H, N, S, and Cl percentages within ±0.3% theoretical values .

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